1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are heterocyclic amines characterized by a five-membered ring structure containing nitrogen.
Preparation Methods
The synthesis of 1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired compound . Industrial production methods may vary, but they generally follow similar principles, emphasizing efficiency and scalability.
Chemical Reactions Analysis
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application .
Comparison with Similar Compounds
1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Pyrrolizines: These compounds have a similar ring structure but differ in their nitrogen placement and overall configuration.
Prolinol derivatives: These compounds are structurally related but have different functional groups, affecting their chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
CAS No. |
79671-34-4 |
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Molecular Formula |
C14H14N4O8 |
Molecular Weight |
366.28 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2,4-dinitroanilino)butanoate |
InChI |
InChI=1S/C14H14N4O8/c19-12-5-6-13(20)16(12)26-14(21)2-1-7-15-10-4-3-9(17(22)23)8-11(10)18(24)25/h3-4,8,15H,1-2,5-7H2 |
InChI Key |
IJKPZQCHHXVXSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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